molecular formula C17H13FN4O2 B6556295 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040636-02-9

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6556295
CAS No.: 1040636-02-9
M. Wt: 324.31 g/mol
InChI Key: DKHVOMRLMVBZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridazine-3-carboxamide, is a high-purity chemical reagent intended for research applications. As a pyridazine-3-carboxamide derivative, it belongs to a class of heterocyclic compounds that have demonstrated significant potential in medicinal chemistry and drug discovery . Pyridazine derivatives are recognized for their structural versatility and diverse therapeutic potential, particularly in oncology . Specifically, 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides, a closely related chemical class, have been described in international patents for the treatment of cancer . The structural motif of a pyridazine ring linked to a fluorophenyl group is a common feature in biologically active molecules, as the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity . The inclusion of a pyridin-4-yl carboxamide moiety may further contribute to its potential as a protein kinase inhibitor, given that this heterocycle is frequently employed in the design of targeted cancer therapies . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a reference standard in biological screening assays to investigate new pathways in disease models. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-3-1-12(2-4-13)11-22-16(23)6-5-15(21-22)17(24)20-14-7-9-19-10-8-14/h1-10H,11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHVOMRLMVBZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the dihydropyridazine class. Its unique structure, featuring both fluorophenyl and pyridinyl groups, suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activities, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C_{16}H_{14}F_{1}N_{3}O_{2}
  • Molecular Weight : 299.30 g/mol
  • IUPAC Name : this compound

The compound's structure is characterized by a dihydropyridazine ring that enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have significant antibacterial properties. It has been tested against various strains of bacteria, showing promising results in inhibiting growth.
  • Antitubercular Potential : The compound has been investigated for its efficacy against Mycobacterium tuberculosis. Its structural features may facilitate binding to specific enzymes involved in the bacterial metabolism.
  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain kinases, which are crucial in various signaling pathways involved in cancer progression.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Receptor Binding : The presence of the pyridinyl group may enhance binding affinity to specific receptors involved in cellular signaling.
  • Enzyme Interaction : The dihydropyridazine framework may allow for effective inhibition of target enzymes, thus modulating metabolic pathways critical for pathogen survival.

Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16
Klebsiella pneumoniae128

These results indicate that the compound exhibits varying degrees of antibacterial activity, with Bacillus cereus being particularly susceptible.

Antitubercular Activity

In another study focusing on antitubercular agents, the compound was tested against Mycobacterium tuberculosis strains. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for further development in tuberculosis treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Observations:

  • Synthesis : Most analogs (e.g., Compound 9, LAH-1) are synthesized via coupling reactions using reagents like HATU/DIPEA in DMF, suggesting the target compound could follow similar protocols .
  • Fluorophenyl Group : Present in the target compound, LAH-1, and ’s analog, this group improves metabolic stability and membrane permeability .
  • Carboxamide Modifications :
    • The pyridin-4-yl group in the target compound may offer stronger π-π stacking than phenyl-based substituents (e.g., ’s sulfamoylphenyl).
    • LAH-1’s hydroxyazetidine-pyridyl substituent enables potent c-Met inhibition, highlighting the role of hydrogen-bonding motifs .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The sulfamoyl group in ’s compound enhances water solubility, whereas the target compound’s pyridin-4-yl group balances lipophilicity and solubility .
  • Metabolic Stability : Methyl () and fluorine substituents reduce oxidative metabolism, but the target compound’s fluorophenylmethyl group may offer superior stability over benzyl analogs .

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives

Hydrazine derivatives react with β-ketoesters or β-diketones under acidic or basic conditions to form the pyridazine ring. For example, ethyl 3-oxobutanoate and 4-fluorobenzylhydrazine undergo cyclocondensation in ethanol with catalytic piperidine, yielding 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. This intermediate is critical for subsequent functionalization.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Catalyst: Piperidine (2–5 mol%)

  • Temperature: Reflux (78–100°C)

  • Time: 5–8 hours

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.

Functionalization of the Pyridazine Core

Incorporation of the 4-Fluorophenylmethyl Group

The 4-fluorophenylmethyl moiety is introduced via alkylation or Mitsunobu reaction .

Alkylation with 4-Fluorobenzyl Halides

The pyridazine nitrogen undergoes alkylation with 4-fluorobenzyl chloride or bromide in polar aprotic solvents. For instance, treatment of 6-oxo-1,6-dihydropyridazine-3-carboxylate with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours yields 1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylate.

Optimization Notes :

  • Base: Potassium carbonate (2 equiv) enhances nucleophilicity.

  • Solvent: DMF or acetonitrile improves solubility.

  • Yield: 75–85% after recrystallization from ethanol.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates alkylation with 4-fluorobenzyl alcohol. This method avoids halide byproducts but requires anhydrous conditions.

Amidation with Pyridin-4-amine

The final step involves coupling the carboxylate intermediate with pyridin-4-amine to form the carboxamide. Two methods are prevalent: acyl chloride intermediacy and direct coupling using activating agents .

Acyl Chloride Route

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by treatment with thionyl chloride to generate the acyl chloride. Reaction with pyridin-4-amine in dichloromethane (DCM) at 0–5°C provides the target compound.

Critical Parameters :

  • Hydrolysis: 2M NaOH, 2 hours, 80°C.

  • Acyl Chloride Formation: Excess thionyl chloride, reflux, 3 hours.

  • Amidation: Pyridine as HCl scavenger, 90% yield.

Carbodiimide-Mediated Coupling

The carboxylic acid reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by addition of pyridin-4-amine. This one-pot method avoids acyl chloride handling.

Advantages :

  • Mild conditions (room temperature, 12 hours).

  • Yield: 82–88%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 2.51 (s, CH₃), 3.76–3.85 (OCH₃), 7.13–8.32 (aromatic H), 9.60–10.10 (NH).

  • ¹³C NMR : 23.21 (CH₃), 113–153 (aromatic C), 192.65 (C=O).

Infrared (IR) Spectroscopy

  • Peaks: 3454 cm⁻¹ (NH), 2229 cm⁻¹ (CN), 1644 cm⁻¹ (C=O).

Mass Spectrometry

  • Molecular Ion : m/z 324.31 [M⁺], consistent with the molecular formula C₁₇H₁₃FN₄O₂.

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYield (%)Reference
CyclocondensationEthyl 3-oxobutanoate, 4-FB hydrazineEtOH, piperidine, reflux75–85
Mitsunobu Alkylation4-Fluorobenzyl alcohol, DEADTHF, 0°C to rt70–78
Acyl Chloride AmidationThionyl chloride, pyridin-4-amineDCM, 0–5°C85–90
CDC ReactionN-amino-2-iminopyridine, β-ketoesterEtOH, AcOH, O₂, 130°C79–90

Challenges and Optimization Opportunities

  • Byproduct Formation : Alkylation with 4-fluorobenzyl halides may yield dialkylated products. Using bulky bases (e.g., DBU) or low temperatures mitigates this.

  • Solvent Selection : DMF, while effective, complicates purification. Switching to acetonitrile reduces side reactions.

  • Green Chemistry : Replacing thionyl chloride with polymer-supported reagents or enzymatic catalysis could enhance sustainability.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridazine-3-carboxamide?

The synthesis involves multi-step reactions, typically starting with cyclization of precursors to form the dihydropyridazine core. Key steps include:

  • Cyclization : Use precursors like substituted pyridazines under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) to form the dihydropyridazine ring .
  • Substitution : Introduce the 4-fluorobenzyl and pyridin-4-yl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification : Employ column chromatography or preparative HPLC to isolate the product, with yields optimized by controlling temperature (60–80°C) and pH (neutral to slightly basic) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring structure. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₁₄FN₅O₂) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers conduct initial biological activity screening for this compound?

  • In vitro assays : Test kinase inhibition using ATP-binding assays (e.g., fluorescence polarization) or cell viability assays (e.g., MTT) at concentrations ranging from 1 nM to 10 µM .
  • Target prioritization : Focus on kinases or enzymes with structural similarities to targets of related dihydropyridazines, such as MAPK or PI3K pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) lead to contradictory bioactivity data in dihydropyridazine derivatives?

  • Case study : Replacing the 4-fluorophenyl group with a 4-chlorophenyl or trifluoromethyl group (as in ’s analogs) alters lipophilicity and target binding. For example, chloro derivatives may enhance kinase inhibition but reduce solubility, leading to conflicting SAR data .
  • Resolution strategy : Perform comparative molecular dynamics simulations to assess binding pocket interactions and validate with isothermal titration calorimetry (ITC) .

Q. What computational methods can predict reaction pathways and optimize experimental conditions for synthesizing analogs?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., cyclization barriers) .
  • Machine learning : Train models on reaction databases to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow integrates reaction path searches with experimental validation .

Q. What strategies address challenges in purifying the compound and minimizing by-products?

  • Chromatography optimization : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related impurities .
  • By-product analysis : Characterize side products via LC-MS and adjust reaction stoichiometry (e.g., limiting excess reagents) to suppress undesired pathways .

Q. How can researchers elucidate the compound’s interaction mechanisms with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., kon/koff rates) for kinase targets .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., a kinase domain) to resolve binding modes at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.